molecular formula C13H19Cl3N2O B021028 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride CAS No. 106261-64-7

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride

Cat. No.: B021028
CAS No.: 106261-64-7
M. Wt: 325.7 g/mol
InChI Key: DDKLQZDSVJKYLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. Another method involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of nanofiltration and other purification techniques ensures high yield and purity, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.

Major Products Formed

    Substituted Benzoyl Derivatives: Formed through substitution reactions.

    4-(4-Methylpiperazinylmethyl)benzoic Acid: Formed through hydrolysis.

Scientific Research Applications

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is used extensively in scientific research, particularly in the synthesis of pharmaceuticals. It serves as an intermediate in the production of tyrosine kinase inhibitors, which are crucial in cancer treatment . Additionally, it is used in the development of other therapeutic agents and in various organic synthesis processes .

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of Gleevec, it contributes to the formation of the active molecule that inhibits the BCR-ABL tyrosine kinase, a key enzyme in the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazinylmethyl)benzoic Acid Dihydrochloride
  • 4-(Chloromethyl)benzoic Acid
  • 4-Bromomethyl Benzoic Acid

Uniqueness

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is unique due to its specific role as an intermediate in the synthesis of highly specific tyrosine kinase inhibitors. Its ability to form stable dihydrochloride salts makes it particularly useful in pharmaceutical synthesis .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;;/h2-5H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKLQZDSVJKYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603844
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-64-7, 148077-69-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Chlorocarbonyl)benzyl]-4- methylpiperazinediium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methylpiperazin-1-ylmethyl) benzoic acid dihydrochloride (150 g), thionyl chloride (600 ml) and N,N-dimethylformamide (37.2 ml) was refluxed for 20 hours. After completion of reaction, the reaction mass was distilled out completely under vacuum to give residue which was diluted with dichloromethane (300 ml). The solid thus precipitated was filtered and washed to give 135 g of the title compound.
Name
4-(4-methylpiperazin-1-ylmethyl) benzoic acid dihydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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